molecular formula C13H17NO2 B3217111 Spiro[chroman-2,4'-piperidin]-6-OL CAS No. 1174924-16-3

Spiro[chroman-2,4'-piperidin]-6-OL

Cat. No. B3217111
M. Wt: 219.28 g/mol
InChI Key: VBNMQAAVTMCEGO-UHFFFAOYSA-N
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Description

Spiro[chroman-2,4'-piperidin]-6-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic compound that has a piperidine ring and a chroman ring system. The compound has a unique structure that makes it an interesting subject for research. In

Mechanism Of Action

The mechanism of action of Spiro[chroman-2,4'-piperidin]-6-OL is not fully understood. However, studies have shown that the compound inhibits the growth of certain fungi and bacteria by disrupting their cell membranes. Additionally, the compound has been shown to induce apoptosis in cancer cells, which may be responsible for its antitumor properties.

Biochemical And Physiological Effects

Spiro[chroman-2,4'-piperidin]-6-OL has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of several strains of bacteria and fungi, including Candida albicans and Aspergillus fumigatus. Additionally, Spiro[chroman-2,4'-piperidin]-6-OL has been shown to induce apoptosis in cancer cells, which may make it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One advantage of Spiro[chroman-2,4'-piperidin]-6-OL is that it has been shown to have a wide range of biological activities. This makes it an interesting subject for research in various fields. Additionally, the compound has been found to be relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one limitation of Spiro[chroman-2,4'-piperidin]-6-OL is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on Spiro[chroman-2,4'-piperidin]-6-OL. One potential direction is to further explore its antifungal and antibacterial properties. Additionally, the compound's potential use as a chiral auxiliary in asymmetric synthesis could be further investigated. Another direction for research is to study the compound's mechanism of action in more detail. Finally, Spiro[chroman-2,4'-piperidin]-6-OL's potential use in the development of new drugs could be explored further.

Scientific Research Applications

Spiro[chroman-2,4'-piperidin]-6-OL has several potential applications in scientific research. It has been found to have antifungal, antibacterial, and antitumor properties. The compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, Spiro[chroman-2,4'-piperidin]-6-OL has been studied for its potential use in the development of new drugs.

properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNMQAAVTMCEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732441
Record name 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[chroman-2,4'-piperidin]-6-OL

CAS RN

1174924-16-3
Record name 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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